molecular formula C12H20N2OS B11956538 N-Cyclohexyl-N'-(3-methyl-2-butenoyl)thiourea CAS No. 853334-08-4

N-Cyclohexyl-N'-(3-methyl-2-butenoyl)thiourea

Cat. No.: B11956538
CAS No.: 853334-08-4
M. Wt: 240.37 g/mol
InChI Key: BUMSQTGQEWSDSX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea is an organic compound with the molecular formula C12H20N2OS and a molecular weight of 240.37 g/mol . This compound is part of a class of thiourea derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea typically involves the reaction of cyclohexylamine with 3-methyl-2-butenoyl chloride, followed by the addition of thiourea . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as amines or alcohols replace the thiourea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically sulfoxides or sulfones.

    Reduction: The major products are amines or thiols.

    Substitution: The major products depend on the nucleophile used but generally include substituted thioureas.

Scientific Research Applications

N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea is unique due to its specific combination of cyclohexyl and 3-methyl-2-butenoyl groups attached to the thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

853334-08-4

Molecular Formula

C12H20N2OS

Molecular Weight

240.37 g/mol

IUPAC Name

N-(cyclohexylcarbamothioyl)-3-methylbut-2-enamide

InChI

InChI=1S/C12H20N2OS/c1-9(2)8-11(15)14-12(16)13-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H2,13,14,15,16)

InChI Key

BUMSQTGQEWSDSX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC(=S)NC1CCCCC1)C

Origin of Product

United States

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